3-Methyl-1-(4-(trifluoromethyl)phenyl)butan-1-ol
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Overview
Description
3-Methyl-1-(4-(trifluoromethyl)phenyl)butan-1-ol is a compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a butanol chain.
Mechanism of Action
Target of Action
It is known to be a chemically differentiated building block for organic synthesis and medicinal chemistry, specifically for the preparation of drug candidates containing hindered amine motifs .
Mode of Action
It is a hindered amine, which suggests that it may interact with its targets through the formation of covalent bonds, potentially altering the function of target molecules .
Biochemical Pathways
As a building block in medicinal chemistry, it is likely involved in a variety of biochemical reactions, depending on the specific drug candidates it is used to create .
Result of Action
Its role as a building block in medicinal chemistry suggests that its effects would largely depend on the specific drug candidates it is used to synthesize .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(4-(trifluoromethyl)phenyl)butan-1-ol can be achieved through several methods. One common approach involves the hydroamination of olefins with nitroarenes. This method, reported by Baran and coworkers, utilizes innovative hydroamination techniques to access sterically hindered amines .
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydroamination processes, where olefins are reacted with nitroarenes under controlled conditions to yield the desired product. The reaction conditions often include specific temperatures, pressures, and catalysts to optimize the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-(4-(trifluoromethyl)phenyl)butan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Various alcohol derivatives.
Substitution: A range of substituted phenyl derivatives.
Scientific Research Applications
3-Methyl-1-(4-(trifluoromethyl)phenyl)butan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials
Comparison with Similar Compounds
Similar Compounds
1-(4-(Trifluoromethyl)phenyl)methanamine: Similar structure but with an amine group instead of a hydroxyl group.
3-Methyl-2-buten-1-ol: Similar carbon chain but lacks the trifluoromethyl and phenyl groups.
4-Phenyl-3-butyn-2-ol: Contains a phenyl group but differs in the position and type of functional groups
Uniqueness
3-Methyl-1-(4-(trifluoromethyl)phenyl)butan-1-ol is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and stability. This makes it a valuable compound for various applications in organic synthesis and medicinal chemistry .
Properties
IUPAC Name |
3-methyl-1-[4-(trifluoromethyl)phenyl]butan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F3O/c1-8(2)7-11(16)9-3-5-10(6-4-9)12(13,14)15/h3-6,8,11,16H,7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPPABMDSAXPFQU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C1=CC=C(C=C1)C(F)(F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70676812 |
Source
|
Record name | 3-Methyl-1-[4-(trifluoromethyl)phenyl]butan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70676812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1225790-22-6 |
Source
|
Record name | 3-Methyl-1-[4-(trifluoromethyl)phenyl]butan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70676812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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